Ammonium perrhenate
Description
Structure
2D Structure
Properties
IUPAC Name |
azanium;oxido(trioxo)rhenium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H3N.4O.Re/h1H3;;;;;/q;;;;-1;/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOJYZCWLNWENHS-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].[O-][Re](=O)(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H4NO4Re | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
14333-24-5 (Parent) | |
| Record name | Rhenate (ReO41-), ammonium (1:1), (T-4)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013598657 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
268.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystals; [Acros Organics MSDS] | |
| Record name | Ammonium perrhenate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
13598-65-7 | |
| Record name | Rhenate (ReO41-), ammonium (1:1), (T-4)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013598657 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rhenate (ReO41-), ammonium (1:1), (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ammonium perrhenate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.690 | |
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Advanced Synthetic Methodologies and Purification Strategies for Ammonium Perrhenate
Oxidative Routes for Ammonium (B1175870) Perrhenate (B82622) Precursor Generation
The formation of ammonium perrhenate fundamentally involves the creation of the perrhenate anion (ReO₄⁻) in an aqueous solution, followed by precipitation with ammonium ions. Oxidative routes are employed to convert various rhenium-containing starting materials into the heptavalent perrhenate state.
A versatile method for producing the perrhenate precursor, perrhenic acid (HReO₄), involves the oxidation of common rhenium sources with nitric acid. wikipedia.org Rhenium metal, its oxides, and sulfides can be effectively dissolved and oxidized by nitric acid. wikipedia.orgyoutube.com The reaction with rhenium metal, for instance, proceeds to form a solution of perrhenic acid. Following the oxidation step, the resulting acidic solution is neutralized with aqueous ammonia (B1221849) (NH₃) or another ammonium source, like ammonium bicarbonate, to precipitate this compound. wikipedia.orgyoutube.com The solid salt is then recovered from the solution.
In industrial settings, particularly those associated with the processing of molybdenite and copper concentrates, rhenium is often recovered from flue gases generated during oxidative roasting. mdpi.comnih.gov In this process, rhenium is volatilized as dirhenium heptoxide (Re₂O₇). mdpi.comacs.org This volatile oxide is then captured in wet scrubbing systems, where it readily dissolves in water to form aqueous solutions of perrhenic acid. wikipedia.orgacs.org
Re₂O₇ + H₂O → 2 HReO₄
This perrhenic acid solution serves as the direct precursor for this compound. The subsequent step involves treating the acidic solution with ammonia to neutralize it, leading to the crystallization of this compound. wikipedia.org
Integration of Nitric Acid Oxidation of Rhenium Precursors
Controlled Crystallization and Recrystallization Techniques for Purity Enhancement
The purity and physical characteristics of the final this compound product are largely determined by the crystallization process. Control over crystal growth and the strategic use of recrystallization are essential for achieving high-purity grades required for demanding applications.
The crystallization of this compound from aqueous solutions is governed by factors such as temperature, supersaturation, and solution agitation. The solubility of this compound in water increases significantly with temperature, a property that is fundamental to crystallization by cooling. mdpi.com A supersaturated solution is typically prepared by dissolving the raw material in deionized water at an elevated temperature, for example, using a rotary evaporator to concentrate the solution. mdpi.com
Controlled cooling of this supersaturated solution allows for the growth of crystals. The process can be influenced by mechanical agitation; studies have shown that stirring intensity affects crystal development. For instance, a stirring intensity of 200 rpm has been found to promote faster growth of specific crystal planes, leading to more completely developed crystals compared to static or excessively agitated systems. mdpi.com Proper control over these parameters helps in obtaining a product with a uniform particle size distribution and reduces agglomeration. mdpi.com
Table 1: Solubility of this compound in Water at Various Temperatures
| Temperature (°C) | Solubility ( g/100 mL) |
| 0 | 2.8 |
| 20 | 6.2 |
| 40 | 12.0 |
| 60 | 20.7 |
| 80 | 32.3 |
| 90 | 39.1 |
| Data sourced from wikipedia.org |
Crude this compound often contains various impurities derived from the initial raw materials and processing reagents. Common metallic and non-metallic impurities include potassium, sodium, sulfate (B86663), and molybdenum. mdpi.comalaska.gov Recrystallization is a primary technique for purifying the crude salt. mdpi.comresearchgate.net This involves dissolving the impure this compound in water and then re-crystallizing it, leaving a higher concentration of impurities in the mother liquor. google.com
Potassium is a particularly detrimental impurity, as it forms potassium perrhenate (KReO₄), a sparingly soluble salt that can co-precipitate with the desired product. nih.govalaska.gov The significant difference in solubility between this compound and potassium perrhenate is the basis for its removal, though it presents challenges. nih.govmdpi.com While multi-stage recrystallization can be employed, research indicates that it may be insufficient to produce the highest purity grades of this compound (e.g., AP-00, <0.001 wt% potassium) on its own, although it can be effective for less stringent grades. researchgate.netresearchgate.net The process is also noted to be energy and operation-intensive. researchgate.net Recrystallization has also proven effective for reducing other impurities; for example, one laboratory test showed a reduction in sulfate content from 3.2% to below detectable limits in a single recrystallization step. alaska.gov For highly effective potassium removal, recrystallization may be combined with other methods like ion exchange. mdpi.comresearchgate.net
Table 2: Example of Impurity Removal from Rhenium Solutions/Salts
| Purification Method | Initial Impurity | Initial Concentration | Final Concentration | Source |
| Ion Exchange (KU-2 Resin) | Potassium (K) | 24.6 mg/L | 0.307 mg/L | mdpi.com |
| Ion Exchange (KU-2 Resin) | Sodium (Na) | 1.5 mg/L | 0.143 mg/L | mdpi.com |
| Recrystallization | Sulfate (SO₄²⁻) | 3.2% | Not detected | alaska.gov |
Methodologies for Controlled Crystal Growth from Aqueous Solutions
Rhenium Recovery and Enrichment Processes yielding this compound
The industrial production of this compound is intrinsically linked to the recovery of rhenium as a byproduct from the processing of other metals, primarily molybdenum and copper. mdpi.comrhhz.net The general process involves several key hydrometallurgical and pyrometallurgical steps:
Volatilization and Leaching: During the high-temperature roasting of molybdenite (MoS₂) concentrates, rhenium sulfide (B99878) is oxidized to the volatile dirhenium heptoxide (Re₂O₇), which exits with the flue gas. nih.govresearchgate.net This gas is passed through a wet scrubbing system where the Re₂O₇ dissolves in water, forming a dilute and impure solution of perrhenic acid. nih.govrhhz.net This solution is often referred to as scrubber liquor.
Concentration and Separation: The rhenium concentration in the scrubber liquor is typically low and contains significant amounts of other dissolved elements. mdpi.com To concentrate the rhenium and separate it from impurities, methods such as solvent extraction and ion exchange are widely used. researchgate.netrhhz.net
Solvent Extraction: The acidic rhenium-bearing solution is contacted with an organic phase containing an extractant, such as a tertiary or quaternary amine (e.g., trialkylamine) in a kerosene (B1165875) diluent. alaska.govrhhz.net The perrhenate ions are selectively transferred to the organic phase. Subsequently, the loaded organic phase is stripped using an aqueous ammonia solution, which transfers the rhenium back into a clean, concentrated aqueous phase as this compound. rhhz.net
Ion Exchange: Alternatively, the scrubber liquor can be passed through columns containing anion exchange resins that selectively adsorb the perrhenate anions. alaska.govresearchgate.net After the resin is loaded, it is eluted with a solution (e.g., perchloric acid or ammonia) to produce a concentrated, purified rhenium solution. alaska.govresearchgate.net
Crystallization: The final step is the crystallization of this compound from the concentrated and purified solution. This is typically achieved by evaporation to create a supersaturated solution, followed by cooling to induce crystallization. researchgate.net The resulting crystals are separated, washed, and dried. Further purification can be achieved through one or more recrystallization cycles. researchgate.net
Hydrometallurgical Approaches for Rhenium-Containing Feedstocks
Hydrometallurgy, a field of extractive metallurgy involving aqueous chemistry, is the cornerstone of primary rhenium production. Rhenium is typically found in low concentrations within molybdenite concentrates derived from porphyry copper-molybdenum ores. amazonaws.com The process generally begins with the roasting of these concentrates, which oxidizes rhenium to the volatile rhenium heptoxide (Re₂O₇). amazonaws.comwikipedia.org This gaseous oxide is then captured in a scrubbing solution, forming aqueous perrhenic acid (HReO₄), which can be subsequently neutralized with ammonia to produce this compound. wikipedia.orgwikipedia.org
Ion exchange is a highly effective and widely used technique for concentrating and purifying perrhenate ions (ReO₄⁻) from dilute and impure solutions generated during hydrometallurgical processing. rudmet.com The process involves passing the rhenium-bearing solution through a column packed with an ion exchange resin. These resins are solid polymers containing charged functional groups that can reversibly bind ions from the solution.
For perrhenate recovery, anion exchange resins are employed. rudmet.com Both strong base and weak base anion exchangers can be utilized, with the choice depending on the specific composition of the feed solution. rudmet.com Weak base resins, in particular, are often preferred due to their high selectivity for perrhenate over competing anions like molybdate (B1676688) and sulfate, which are commonly present in industrial liquors. rudmet.comlut.fi The selectivity is attributed to the size and low charge density of the perrhenate anion. lut.fi
Research has shown that resins like Purolite A170 and A172 are effective in selectively adsorbing rhenium. lut.fijst.go.jp For instance, Purolite A-172 has demonstrated an absorption efficiency of approximately 90% for rhenium while showing minimal affinity for molybdenum under optimal conditions. jst.go.jp The physical structure of the resin also plays a role; the dense gel structure of A172 is thought to sterically hinder the larger molybdate species from accessing the exchange sites within the resin beads, thus enhancing Re/Mo selectivity. lut.filut.fi After the resin is loaded with perrhenate, it is eluted with a suitable reagent, such as sodium hydroxide, to release the captured rhenium, yielding a concentrated and purified solution from which this compound can be crystallized. researchgate.net
Table 1: Rhenium Adsorption Efficiency of Different Ion Exchange Resins
| Resin Type | Rhenium Adsorption Efficiency | Molybdenum Adsorption Efficiency | Source(s) |
|---|---|---|---|
| Purolite A-172 | ~90% | ~0% | jst.go.jp |
| Purolite A170 | High Re equilibrium capacity | - | lut.fi |
Solvent extraction, or liquid-liquid extraction, is another principal hydrometallurgical technique for the selective separation and concentration of perrhenate. researchgate.net This method utilizes two immiscible liquid phases, typically an aqueous phase containing the metal ions and an organic phase consisting of an extractant dissolved in a diluent.
In the context of rhenium recovery, the aqueous solution containing perrhenate ions is mixed with an organic phase. Amine-based extractants, such as tertiary amines like tri-n-octylamine (TOA), are commonly used. researchgate.net The extractant selectively bonds with the perrhenate anions, transferring them from the aqueous phase to the organic phase. researchgate.net The efficiency of this extraction is dependent on factors like the pH of the aqueous solution and the concentration of the extractant. researchgate.net
After the extraction step, the two phases are separated. The loaded organic phase is then treated with a stripping solution, often an ammonia solution, which reverses the extraction process. This transfers the perrhenate back to a new aqueous phase, but now in a more concentrated and purified form, suitable for the crystallization of this compound. This method is highly effective for separating rhenium from molybdenum in acidic solutions. researchgate.net
Adsorption is a surface phenomenon where ions or molecules from a solution adhere to the surface of a solid adsorbent. researchgate.net This technique is increasingly explored for recovering rhenium from very dilute or complex solutions, such as those from copper heap leaching. researchgate.netresearchgate.net
Various materials have been investigated as adsorbents for rhenium, including activated carbon, modified nano-alumina, and functionalized polymers. acs.orggoogle.com Activated carbon can effectively adsorb rhenium, which can then be eluted using a mixture of a water-soluble alcohol and water. google.com Novel adsorbents, such as nano-alumina modified with ammonium bicarbonate, have shown quantitative adsorption (over 94%) of perrhenate ions from acidic solutions (pH 2.0–3.0), a significant improvement over unmodified alumina (B75360). acs.org
The effectiveness of adsorption systems is evaluated by their adsorption capacity and selectivity. For example, a modified vermiculite (B1170534) sorbent demonstrated a sorption capacity of 39.06 mg/g for perrhenate ions, achieving a 78% extraction rate. mdpi.com The process kinetics are often rapid, with equilibrium being reached in minutes. acs.org Following adsorption, the rhenium is stripped from the adsorbent surface to generate a concentrated solution for further processing.
Electrodialysis is a membrane-based separation process that uses an electric potential as the driving force to transport ions through ion-exchange membranes. mdpi.commdpi.com This technology can be employed to concentrate and purify solutions of rhenium salts, such as this compound. mdpi.comresearchgate.net
In a typical electrodialysis setup for perrhenate purification, a solution of this compound is passed through a series of compartments separated by alternating anion-exchange and cation-exchange membranes. mdpi.com When an electric field is applied, the perrhenate anions (ReO₄⁻) migrate through the anion-exchange membranes towards the anode, while the ammonium cations (NH₄⁺) move through the cation-exchange membranes towards the cathode. mdpi.commdpi.com
This process effectively separates the this compound from non-ionic impurities and can be configured to produce a concentrated, high-purity perrhenic acid solution. mdpi.commdpi.com For instance, studies have shown the ability to concentrate perrhenic acid from 40 g/dm³ up to over 300 g/dm³ while significantly reducing cation impurities. mdpi.comtechnetium-99.ru The process is advantageous due to its low reagent consumption and the ability to produce a high-purity final product. researchgate.net
Table 2: Perrhenic Acid Concentration via Electrodialysis
| Initial Concentration (HReO₄) | Final Concentration (HReO₄) | Method | Source(s) |
|---|---|---|---|
| 40 g/dm³ | 283.3 g/dm³ | First cycle using bipolar membranes | mdpi.com |
| 40 g/dm³ | 329.5 g/dm³ | Second cycle purification | mdpi.com |
| 148.7 g/dm³ | 169.7 g/dm³ | Purification to reduce NH₄⁺ ions | mdpi.comresearchgate.net |
Adsorption-Based Rhenium Recovery Systems
Recycling Protocols for Rhenium from Advanced Alloys and Spent Catalysts
Given the scarcity and high cost of rhenium, recycling from secondary sources is a crucial component of the global supply. questmetals.com The primary sources for recycled rhenium are nickel-based superalloys used in turbine blades for jet engines and spent platinum-rhenium catalysts from the petroleum refining industry. usgs.govamazonaws.commdpi.com
The recycling of superalloy scrap can be done through pyrometallurgical or hydrometallurgical routes. amazonaws.com One common pyrometallurgical method involves oxidative roasting at high temperatures (around 1000°C), which converts rhenium into volatile rhenium heptoxide. questmetals.com This gas is captured and processed to recover the rhenium. Hydrometallurgical processing involves dissolving the scrap alloy in acids. mdpi.com The resulting solution, containing a mixture of metals, is then subjected to separation techniques like ion exchange or solvent extraction to isolate the rhenium. mdpi.com
For spent catalysts, the alumina substrate is often dissolved in acid, which also brings the platinum and rhenium into solution. questmetals.com
A hybrid approach combining distillation and ion exchange has proven effective for recovering rhenium from solutions generated during the recycling of spent catalysts. usgs.gov After leaching the rhenium from the catalyst material into an acidic solution, the resulting liquor can be subjected to distillation. Rhenium, in its oxidized form, is volatile and can be separated from less volatile metallic impurities. The vapor containing the rhenium is then condensed. This condensate, which is a partially purified rhenium solution, is subsequently passed through an ion exchange column for final purification and concentration, ultimately leading to the production of high-purity this compound. usgs.gov
Integration within Circular Economy Models for Critical Materials
The integration of this compound (NH₄ReO₄) into circular economy models is fundamental to addressing the supply risks associated with the critical metal, rhenium. Rhenium is a rare element, not found in economically viable standalone deposits, and is instead recovered primarily as a byproduct of molybdenum and copper processing. questmetals.comua.pt Its significant applications in high-temperature superalloys for aerospace and in platinum-rhenium catalysts for the petrochemical industry underscore its strategic importance. researchgate.netheraeus-precious-metals.com Consequently, recycling rhenium from end-of-life products and manufacturing scrap is not merely an economic opportunity but a strategic necessity for sustainable resource management. This compound serves as a crucial chemical intermediate in these recycling loops, facilitating the purification and reconsolidation of rhenium into a stable, high-purity solid. questmetals.comgoogle.com
The primary feedstocks for secondary rhenium production are spent superalloys and deactivated catalysts. usgs.govresearchgate.net Nickel-base superalloys used in the turbine blades of jet engines can contain between 3% and 6% rhenium by weight, representing a significant reservoir of the metal. researchgate.netresearchgate.net Similarly, spent Pt-Re catalysts from petroleum reforming offer another key source for recovery. usgs.govdigitalrefining.com The goal of circular models is to create closed-loop systems where these materials are efficiently collected and processed to recover valuable metals, with this compound being a key output of the hydrometallurgical refining process. usgs.gov
Advanced methodologies for recovering rhenium and synthesizing this compound from these waste streams typically involve a combination of pyrometallurgical and hydrometallurgical steps. researchgate.net Hydrometallurgical processing is central to the purification of rhenium and the crystallization of this compound.
Hydrometallurgical Recovery and Purification:
The process generally begins with the chemical dissolution (leaching) of the rhenium-containing scrap.
Leaching: Superalloy scrap is subjected to leaching under strongly oxidizing acidic conditions, for instance, using a mixture of nitric acid and hydrochloric acid, to dissolve the alloy matrix and solubilize rhenium as perrhenate ions (ReO₄⁻) in an aqueous solution. google.comsibran.ru Other metals like nickel and cobalt also enter the solution, while more refractory elements such as tungsten and tantalum may remain as solid residues. google.com
Separation and Purification: The resulting leach solution, containing a complex mixture of metals, undergoes rigorous separation processes to isolate the rhenium.
Solvent Extraction: This technique uses organic extractants, such as tertiary amines like Alamine 336 or trioctylamine, to selectively transfer perrhenate ions from the aqueous phase to an immiscible organic phase. researchgate.netprometia.eu This step effectively separates rhenium from bulk impurities.
Ion Exchange: Ion exchange is a widely employed and highly effective method for both concentrating and purifying rhenium from dilute and complex solutions. mdpi.com The rhenium-bearing solution is passed through columns containing specialized anion exchange resins (e.g., Purolite A170, Amberlite IRA-400) that have a high affinity for perrhenate ions. google.comespublisher.com After the resin is saturated with rhenium, it is stripped using an eluent, commonly an aqueous ammonia solution. mdpi.comespublisher.com This elution step directly produces a purified solution of this compound.
Crystallization: The purified this compound solution is concentrated by evaporation, leading to the crystallization of solid NH₄ReO₄. mdpi.com This product can be further refined through recrystallization to achieve the high purity required for its end-use applications. prometia.eu Research has demonstrated that applying such hydrometallurgical schemes to complex superalloy waste can yield AR-0 grade this compound with a metal recovery of 99.2%. sibran.ru
The table below details the composition of a typical rhenium-containing superalloy that serves as a feedstock for recycling into this compound.
| Component | Mass Percentage (%) |
| Nickel (Ni) | 40.0 |
| Tungsten (W) | 10.0 |
| Aluminum (Al) | 10.0 |
| Cobalt (Co) | 6.5 |
| Chromium (Cr) | 5.0 |
| Rhenium (Re) | 4.0 |
| Tantalum (Ta) | 4.0 |
| Niobium (Nb) | 2.0 |
| Molybdenum (Mo) | 1.5 |
| Data sourced from a study on the recycling of ZhS-32 alloy. sibran.ru |
Advanced Research Findings:
Recent research focuses on enhancing the selectivity and efficiency of rhenium recovery. One promising area is the development of ion-imprinted polymers (IIPs). Through computational design, polymers can be synthesized with cavities specifically shaped to bind perrhenate ions, offering superior selectivity over competing ions commonly found in industrial leach solutions. acs.org A study demonstrated an IIP based on 4-vinylpyridine (B31050) that showed excellent selectivity for perrhenate, highlighting a path toward more efficient and targeted recovery processes crucial for a circular economy. acs.org
The purification process significantly reduces the level of contaminants. The following table provides an example of impurity levels in crude this compound from primary sources and illustrates the effectiveness of purification strategies, which are also applied in recycling circuits.
| Impurity | Content in Crude APR (ppm) |
| Sulfur (S) | 200 |
| Phosphorus (P) | 90 |
| Potassium (K) | 40-70 |
| Iron (Fe) | 50 |
| Sodium (Na) | 40 |
| Silicon (Si) | 20 |
| Calcium (Ca) | 10 |
| Magnesium (Mg) | 8 |
| Aluminum (Al) | 5 |
| Molybdenum (Mo) | 5 |
| Copper (Cu) | 3 |
| Nickel (Ni) | 2 |
| Manganese (Mn) | 2 |
| Data sourced from a study on the purification of crude this compound. researchgate.net Ion exchange and other purification methods can significantly lower these impurity concentrations. researchgate.net |
By refining these recovery and purification technologies, the circular use of rhenium is enhanced, reducing reliance on primary extraction and mitigating the environmental impact. The production of high-purity this compound from secondary sources is a cornerstone of this strategy, ensuring that this critical material remains available for high-tech applications. heraeus-precious-metals.com
Elucidation of Reaction Pathways and Mechanisms Involving Ammonium Perrhenate
Mechanistic Investigations of Thermal Decomposition Processes
The thermal decomposition of ammonium (B1175870) perrhenate (B82622) is a complex process involving multiple steps and the formation of various intermediate rhenium oxides. The specific pathway and the final products are highly dependent on the reaction conditions, such as temperature and atmosphere.
Stepwise Decomposition to Rhenium Oxides (Re₂O₇, ReO₃, ReO₂)
The thermal decomposition of ammonium perrhenate in an inert atmosphere proceeds in a stepwise manner, leading to the formation of several rhenium oxides. researchgate.net Initially, at approximately 365°C, this compound decomposes to form dirhenium heptoxide (Re₂O₇), ammonia (B1221849) (NH₃), and water (H₂O). hoganas.com This initial decomposition is followed by a series of reduction and disproportionation reactions involving the intermediate oxides.
Initial Decomposition: 2NH₄ReO₄(s) → Re₂O₇(g) + 2NH₃(g) + H₂O(g) hoganas.com
Reduction to Rhenium Trioxide: The volatile Re₂O₇ can be reduced by the ammonia released during decomposition to form rhenium trioxide (ReO₃).
Formation of Rhenium Dioxide: Further reduction of ReO₃ leads to the formation of rhenium dioxide (ReO₂). researchgate.netmdpi.com In a sealed tube at 500°C, this compound decomposes to ReO₂ as one of the final products. wikipedia.org
The decomposition process is a multi-stage reaction, with the reduction of rhenium occurring progressively through different oxidation states. mdpi.com The final composition of the oxide mixture depends on the temperature and the residence time at that temperature.
Influence of Volatilization Phenomena on Decomposition Intermediates
Volatilization plays a significant role in the thermal decomposition of this compound. Dirhenium heptoxide (Re₂O₇) is a particularly volatile species, with a boiling point of 361.85°C. acs.org This high volatility allows for its separation from less volatile or non-volatile impurities. Rhenium(VII) oxide and this compound are known to be volatile above 300°C, especially when supported on materials like alumina (B75360). rsc.org
The high vapor pressure of oxides like Re₂O₇ and ReO₃ at around 300°C means they are prone to evaporation. researchgate.net This volatilization, coupled with the generation of water and ammonia during the reaction, suggests that the hydrogen reduction process of this compound can follow a gas-phase migration model. researchgate.net The differing boiling points of the rhenium oxides (Re₂O₇: 361.85°C, ReO₃: ~614°C, ReO₂: ~1363°C) influence their separation and the composition of the final products. acs.org
Disproportionation Reactions of Rhenium Trioxide (ReO₃) within Decomposition Contexts
A critical reaction that occurs during the thermal decomposition and reduction of this compound is the disproportionation of rhenium trioxide (ReO₃). Above 300°C, ReO₃ can disproportionate into dirhenium heptoxide (Re₂O₇) and rhenium dioxide (ReO₂). mdpi.comsemanticscholar.org
The reaction is as follows: 3ReO₃(s) → Re₂O₇(g) + ReO₂(s) mdpi.comwikipedia.org
This disproportionation is a key factor that can hinder the complete reduction of this compound to metallic rhenium at lower temperatures. mdpi.comsemanticscholar.org The formation of the more stable ReO₂ and the volatile Re₂O₇ complicates the reduction pathway. Differential thermal analysis has shown an endothermic peak between 350 and 400°C, which is attributed to this disproportionation reaction. mdpi.com The presence of this reaction explains why complete reduction to rhenium is often not achieved in a single low-temperature step. mdpi.comsemanticscholar.org
Studies on Reductive Transformation Mechanisms
The production of high-purity metallic rhenium predominantly relies on the reductive transformation of this compound, typically using hydrogen as the reducing agent.
Hydrogen Reduction Pathways to Metallic Rhenium
The hydrogen reduction of this compound is the primary industrial method for producing rhenium powder. mdpi.comsemanticscholar.org This process is traditionally carried out in two stages. mdpi.com
First Stage: At temperatures between 350-370°C, Re⁷⁺ in this compound is reduced to Re⁴⁺ in the form of rhenium dioxide (ReO₂). mdpi.comgoogle.com
Second Stage: The resulting ReO₂ is then reduced to metallic rhenium at higher temperatures, typically between 950-970°C. mdpi.comgoogle.com
However, the mechanism is more complex than this single equation suggests. The process involves the initial thermal decomposition of this compound into various rhenium oxides, as discussed previously. mdpi.com These oxides are then sequentially reduced by hydrogen. The disproportionation of ReO₃ is a competing reaction that affects the efficiency of the reduction, particularly at lower temperatures. mdpi.comsemanticscholar.org
| Stage | Temperature Range (°C) | Primary Reaction | Key Product |
|---|---|---|---|
| 1 | 350–370 | Reduction of Re⁷⁺ to Re⁴⁺ | Rhenium Dioxide (ReO₂) |
| 2 | 950–970 | Reduction of ReO₂ to metallic Re | Metallic Rhenium (Re) |
Kinetic and Thermodynamic Parameters of Reduction Reactions
The kinetics of the hydrogen reduction of this compound are influenced by several factors, including temperature and the particle size of the starting material. Increasing the reduction temperature generally increases the reaction rate and helps to overcome the negative effects of the ReO₃ disproportionation reaction. mdpi.comsemanticscholar.org Similarly, reducing the particle size of the this compound can enhance the rate of hydrogen reduction. mdpi.comresearchgate.net
Thermodynamic analysis provides further insights into the process. While the direct decomposition of this compound to rhenium heptoxide in the 300-400°C range is considered unlikely due to a positive Gibbs free energy, the formation of Re₂O₇ via the disproportionation of an intermediate ReO₃ product is thermodynamically favorable. researchgate.net Thermodynamic modeling indicates that under reducing conditions, metallic rhenium is the favored product across a wide temperature range (25–1000°C). mdpi.com Kinetic analysis of the thermal decomposition suggests a multi-stage reaction where the reduction of rhenium occurs in a stepwise fashion. mdpi.comresearchgate.net
| Parameter | Effect on Reduction Rate | Reasoning |
|---|---|---|
| Increasing Temperature | Increases | Overcomes activation energy barriers and mitigates the impact of ReO₃ disproportionation. mdpi.comsemanticscholar.org |
| Decreasing Particle Size | Increases | Provides a larger surface area for the reaction to occur. mdpi.comresearchgate.net |
Impact of Precursor Particle Morphology and Size on Reduction Efficacy
The morphology and size of this compound (NH₄ReO₄) precursor particles play a critical role in the efficacy of its reduction to rhenium metal, a process of significant industrial importance. The particle size of the this compound directly influences the rate of the hydrogen reduction reaction. researchgate.net
Research has demonstrated that reducing the particle size of this compound enhances the hydrogen reduction rate and mitigates the impact of disproportionation reactions that can hinder the process. researchgate.net For instance, refining this compound particles through homogeneous recrystallization has been shown to decrease the median diameter (D50) from 123.90 µm to 71.17 µm. mdpi.com This reduction in particle size allows for complete hydrogen reduction at lower temperatures, around 700°C, yielding finer rhenium powder. mdpi.com
The morphology of the precursor crystals is influenced by the precipitation conditions, such as temperature and the rate of ammonia addition. Spheroidal agglomerates, which are considered ideal for the subsequent reduction process, can be produced by cooling the solution and adding ammonia gradually. Conversely, rapid precipitation at higher temperatures tends to form irregular particles, which can complicate handling and processing.
The ultimate goal of controlling precursor particle size is often to produce high-density rhenium ingots. researchgate.net Studies have shown a direct correlation between the particle size of the initial this compound and the density of the final rhenium product. By reducing the particle size of the this compound, a finer rhenium powder is obtained, which can then be pressed into a high-density rhenium ingot, approaching the theoretical density of rhenium. mdpi.com For example, rhenium powder with a D50 of 19.74 µm has been used to produce a rhenium ingot with a density of 20.106 g/cm³. mdpi.com
Table 1: Effect of Recrystallization on this compound Particle Size mdpi.com
| Sample | D50 (µm) | Specific Surface Area (m²/kg) |
| Raw Material | 123.90 | Not specified |
| Recrystallized | 71.17 | Not specified |
Exploration of Alternative Reductant Systems (e.g., Benzotriazole (B28993), L-Histidine)
While hydrogen is the conventional reducing agent for this compound, research has explored alternative reductant systems for specific applications. These alternative systems are often employed in the synthesis of specialized rhenium complexes rather than for the bulk production of rhenium metal.
For instance, in the field of radiopharmaceuticals, the reduction of perrhenate, often from this compound, is a key step in the preparation of rhenium-based diagnostic and therapeutic agents. In this context, reductants are chosen for their ability to facilitate the coordination of the rhenium to a specific ligand under mild conditions.
One area of investigation involves the use of amino acids and related compounds as part of the coordination sphere, where they can also influence the reduction process. L-Histidine, for example, has been studied in the context of radiolabeled compounds. mdpi-res.com
Another example is the use of benzotriazole in the synthesis of rhenium complexes. umsystem.edu These alternative reductants are crucial for creating specific coordination environments around the rhenium center, which is essential for the biological targeting and imaging properties of the resulting radiopharmaceutical.
Solution-Phase Chemical Reactivity and Coordination Chemistry
This compound exhibits diverse reactivity in solution, serving as a precursor for a wide range of rhenium compounds with various oxidation states and coordination geometries.
Reactions with Halogen Acids
This compound reacts with halogen acids, leading to the formation of different rhenium species. For example, it reacts slowly with hydrochloric acid to form ammonium tetrachlorooxorhenate(V). wikipedia.org A method for preparing ammonium hexahalorhenates(IV) involves refluxing a mixture of this compound with concentrated halogen acids (HX, where X = Cl, Br, I) and hypophosphorous acid as a reducing agent. osti.gov The subsequent addition of an ammonium halide (NH₄X) leads to the precipitation of the (NH₄)₂ReX₆ salt. osti.gov
Formation of Rhenium(III) Organohydrazides via Reduction Reactions
This compound is a key starting material for the synthesis of rhenium(III) organohydrazides. These compounds have garnered interest for their potential application as radiopharmaceuticals. chemicalbook.comsigmaaldrich.comthermofisher.in The synthesis involves the reduction of this compound in the presence of a substituted hydrazine, such as 2-hydrazinopyridine, and a phosphine (B1218219) like triphenylphosphine. sigmaaldrich.com This reaction reduces the rhenium from the +7 oxidation state in the perrhenate anion to the +3 state in the resulting organohydrazide complex.
Mechanistic Studies of Deoxydehydration Catalysis by Perrhenate Salts
Perrhenate salts, including this compound, have been evaluated as catalysts for the deoxydehydration (DODH) of diols to alkenes. rsc.orgwordpress.comrsc.org This reaction is significant for the conversion of biomass-derived polyols into valuable chemicals. rsc.org
Studies have shown that pyridinium (B92312) perrhenate salts can be particularly effective catalysts, operating at lower temperatures than previously reported systems. rsc.orgwordpress.comrsc.org The cation associated with the perrhenate anion plays a crucial role in the catalytic efficacy. rsc.org Computational studies using DFT calculations suggest that the mechanism involves proton shuttling between the ion pair and that the reduction of rhenium by a phosphine reductant occurs before the condensation with the diol. rsc.orgwordpress.comrsc.org While primary, secondary, and tertiary this compound salts show catalytic activity, quaternary ammonium salts are largely inactive, highlighting the importance of the cation's ability to act as a Brønsted acid. wordpress.comrsc.orgresearchgate.net
The proposed catalytic cycle for some systems involves a Re(V)↔Re(VII) cycle, while others, particularly with certain co-reductants, may proceed through a Re(V)↔Re(III) cycle. mdpi.com The choice of reductant and the specific perrhenate salt can influence the dominant reaction pathway. mdpi.com
Spectroscopic and Crystallographic Probes of Ammonium Perrhenate Structure and Dynamics
Vibrational Spectroscopy for Molecular Characterization
Vibrational spectroscopy, including Infrared (IR) absorption and Raman scattering, is a powerful tool for characterizing the molecular structure and bonding within ammonium (B1175870) perrhenate (B82622). Due to the S₄ site symmetry occupied by the NH₄⁺ and ReO₄⁻ ions in the crystal, the IR- and Raman-active modes are complementary. d-nb.inforesearchgate.net
Infrared spectroscopy studies of ammonium perrhenate reveal distinct absorption bands corresponding to the vibrational modes of the ammonium and perrhenate ions. A significant IR peak observed at approximately 914 cm⁻¹ is attributed to the Re-O bond stretching, a finding corroborated by first-principles density functional theory calculations. d-nb.inforesearchgate.net This particular absorption is considered a key indicator for the presence of the perrhenate ion. mdpi.comumich.edu Other IR-active modes related to Re-O stretching have been identified through simulations at 947 cm⁻¹ and 950 cm⁻¹. d-nb.inforesearchgate.net
Raman spectroscopy provides complementary information to IR studies. The Raman spectrum of this compound has been studied as a function of temperature to understand the dynamics of the ions. researchgate.netacs.org In the low-frequency region, peaks at 49, 67, 120, and 135 cm⁻¹ are assigned to vibrations of the ReO₄⁻ ion, as they are unaffected by deuteration. d-nb.inforesearchgate.netacs.org The peaks at 49 and 67 cm⁻¹ are identified as translational modes (vT) of the ion clusters, while those at 120 and 135 cm⁻¹ are librational modes (vL). d-nb.inforesearchgate.netacs.org
For the perrhenate ion, Raman-active Re-O stretching modes are observed in the 900-1020 cm⁻¹ range. d-nb.infoosti.gov Simulations have identified four Raman-active modes in this region at 942 cm⁻¹, 952 cm⁻¹, and 1014 cm⁻¹. d-nb.inforesearchgate.net The bending modes of the ReO₄⁻ ion are also observed in the Raman spectrum. osti.gov
The ammonium ion's vibrational modes are also prominent in the Raman spectrum. Bending vibrations of NH₄⁺ are observed around 1431-1440 cm⁻¹ and 1658 cm⁻¹. d-nb.inforesearchgate.net In the high-frequency range, N-H stretching vibrations give rise to Raman peaks, with a notable peak at 3128 cm⁻¹. d-nb.inforesearchgate.net The temperature-dependent changes in the intensities and linewidths of both the ammonium ion and lattice modes suggest a change in the ammonium ion's motion between 77 K and 300 K. wikipedia.org
The assignment of vibrational modes in this compound is based on a combination of experimental data from IR and Raman spectroscopy, studies on isotopically substituted samples (e.g., ND₄ReO₄ and ¹⁵NH₄ReO₄), and theoretical calculations. d-nb.inforesearchgate.netacs.orgwikipedia.org
Re-O Stretching: The stretching vibrations of the Re-O bonds in the perrhenate tetrahedron (ReO₄⁻) are typically found in the higher frequency region of the skeletal modes, between 600-1200 cm⁻¹. d-nb.info A strong IR absorption around 914 cm⁻¹ is a characteristic Re-O stretching mode. d-nb.info Raman spectra show corresponding stretching modes around 922-966 cm⁻¹. osti.gov Computational studies confirm that modes in the 942-1015 cm⁻¹ range are related to Re-O stretching. d-nb.inforesearchgate.net
O-Re-O Bending: The bending or deformation modes of the O-Re-O angles within the perrhenate anion occur at lower frequencies. An IR spectral peak at approximately 290 cm⁻¹ has been attributed to O-Re-O bending. d-nb.inforesearchgate.net Raman studies have identified peaks around 264-276 cm⁻¹ which are also assigned to these bending modes. d-nb.inforesearchgate.net Simulations place various bending modes of ReO₄⁻ in the 292 to 345 cm⁻¹ range. researchgate.net
N-H Stretching: The stretching vibrations of the N-H bonds in the ammonium cation (NH₄⁺) are observed at high frequencies. IR spectra show a significant peak at 3225 cm⁻¹ and another at 3150 cm⁻¹, while Raman spectra exhibit peaks around 3128 cm⁻¹ and 3182 cm⁻¹. d-nb.inforesearchgate.netmdpi.com These modes, found above 3000 cm⁻¹, are clearly distinguished from the perrhenate vibrations. d-nb.inforesearchgate.net
NH₄⁺ Bending and Librational/Translational Modes: The bending vibrations of the NH₄⁺ ion are found in the 1432 to 1704 cm⁻¹ region. d-nb.inforesearchgate.net Raman peaks have been specifically identified at 1431, 1438, and 1658 cm⁻¹. d-nb.inforesearchgate.net At lower frequencies, translational modes of the NH₄⁺ ion are observed as IR-active modes around 170-177 cm⁻¹ and Raman-active modes around 176-214 cm⁻¹. d-nb.inforesearchgate.netnih.gov Librational (rotational) modes of the NH₄⁺ ion are assigned to a Raman peak at 264 cm⁻¹ at 77 K. wikipedia.org
Raman Scattering Spectroscopy Investigations
X-ray Diffraction (XRD) and Crystallography Studies
X-ray diffraction (XRD) is the primary technique for determining the crystal structure of this compound and for analyzing changes in its structure under different conditions.
This compound crystallizes in a tetragonal lattice with the Scheelite (CaWO₄) structure, belonging to the space group I4₁/a. nih.govmdpi.com In this structure, the ammonium (NH₄⁺) and perrhenate (ReO₄⁻) ions both occupy sites of S₄ symmetry. nih.gov XRD analysis of purified this compound crystals confirms a single-phase NH₄ReO₄ structure. researchgate.net The structure can be refined using models that account for the orientation of the ammonium ion. mdpi.com
The thermal decomposition of this compound has been studied using in-situ XRD. When heated under a hydrogen atmosphere, decomposition begins between 550 K and 623 K, forming poorly crystalline rhenium metal. d-nb.info Further heating to 1173 K increases the crystallinity of the rhenium product. d-nb.info Rietveld refinement of the final product confirms the hexagonal close-packed structure of metallic rhenium. d-nb.info Decomposition in a sealed tube at 500 °C yields rhenium dioxide (ReO₂). mdpi.com Studies on the decomposition of related perrhenate salts show that the process can involve various intermediate rhenium oxides, such as Re₂O₇, ReO₃, and ReO₂, depending on the atmosphere and temperature. osti.gov XRD analysis of the products formed at different temperatures confirms the progression of the reduction process. researchgate.net For instance, at lower reduction temperatures (300-400 °C), different phases can be observed compared to higher temperatures (500-700 °C). researchgate.net
The lattice parameters and unit cell volume of this compound exhibit unusual behavior with temperature. d-nb.info Studies using synchrotron X-ray and neutron powder diffraction have shown that this compound displays anomalous thermal expansion. acs.org Below room temperature, the tetragonal c-axis undergoes a large positive thermal expansion, while the a-axis shows negative thermal expansion (contraction). acs.org This anisotropic behavior results in a near-zero thermal expansion of the unit cell volume just below room temperature. This phenomenon is attributed to the disorder in the orientation of the ammonium groups and the anisotropic interactions between the hydrogen atoms of the NH₄⁺ ions and the oxygen atoms of the ReO₄⁻ tetrahedra. Above room temperature, both the a- and c-axes exhibit positive thermal expansion.
The evolution of the lattice parameters with increasing temperature has been quantified. For example, under a hydrogen flow, a linear thermal expansion coefficient of 129(2) x 10⁻⁶ K⁻¹ was determined for the volume change up to 550 K. d-nb.info The refined lattice parameters from in-situ XRD measurements provide a detailed picture of the unit cell dynamics leading up to the compound's decomposition. d-nb.info
Studies on Molecular Orientational Ordering Transitions
This compound (APR) exhibits a crystal structure analogous to scheelite, where the ammonium cation replaces the typical atomic cation. wikipedia.orgplatotex.comassignmentpoint.com A notable characteristic of APR is its engagement in a molecular orientational ordering transition upon cooling. wikipedia.orgplatotex.comassignmentpoint.com This transition occurs without altering the space group but leads to a highly anisotropic change in the unit cell's shape. wikipedia.orgplatotex.com This unusual behavior results in the distinctive property of having a positive temperature and pressure Rhenium Nuclear Quadrupole Resonance (NQR) coefficient. wikipedia.orgplatotex.comassignmentpoint.com This phenomenon is also observed in other ammonium scheelites like ammonium pertechnetate (B1241340) (NH₄TcO₄) and ammonium periodate (B1199274) (NH₄IO₄). wikipedia.orgplatotex.comassignmentpoint.com Neutron diffraction studies are particularly effective for investigating such order-disorder transitions, as they can reveal the rearrangements in hydrogen bonding and changes in the orientation of the ammonium ion.
Electron Microscopy and Surface Characterization Techniques
Scanning Electron Microscopy (SEM) for Morphological Analysis
Scanning Electron Microscopy (SEM) is a crucial tool for analyzing the morphology of this compound crystals and their subsequent reduction products. Studies have shown that the morphology of APR crystals is influenced by precipitation conditions such as temperature and the rate of ammonia (B1221849) addition. For instance, gradual ammonia addition while cooling to 25°C can produce spheroidal agglomerates larger than 50 μm. In contrast, rapid precipitation at higher temperatures can lead to irregular particles.
Recrystallization processes, often influenced by stirring intensity, also significantly affect the crystal morphology. At low agitation (e.g., 100 rpm), irregularly shaped crystals with rough surfaces are often formed. mdpi.com Increasing the stirring intensity can reduce agglomeration and promote more complete crystal growth. mdpi.com The morphology and composition of rhenium metal powder produced from the thermal decomposition of ammonium hexahalorhenate salts have also been analyzed using SEM. osti.gov Furthermore, SEM has been employed to characterize the surface morphology of various powder materials, including those containing rhenium, for advanced manufacturing methods. imim.pl
Energy-Dispersive X-ray Spectroscopy (EDX) for Elemental Composition
Energy-Dispersive X-ray Spectroscopy (EDX), often coupled with SEM or TEM, is a standard technique for determining the elemental composition of this compound and its derivatives. osti.govrsc.org This analytical method relies on the principle that each element emits a unique set of X-rays when excited by an electron beam, allowing for elemental identification and quantification. wikipedia.orglibretexts.org
EDX analysis has been used to confirm the purity of metallic rhenium powder obtained from the decomposition of ammonium-containing rhenium salts, ensuring the absence of oxygen and other impurities. osti.gov It has also been utilized in the characterization of rhenium-based nanostructures synthesized from an this compound precursor solution to estimate their granulometric properties. rsc.org In studies involving the recycling of superalloys, SEM-EDX was one of the techniques used to identify and quantify perrhenate and any contaminants. researchgate.net
X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical States and Elemental Relationships
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For this compound, XPS has been used to characterize the compound and understand the relationships between its constituent elements. aip.org A typical XPS analysis of this compound powder involves acquiring survey spectra as well as high-resolution spectra for the core levels of Rhenium (Re 4f, Re 4d), Oxygen (O 1s), and Nitrogen (N 1s). aip.org
XPS studies have also been instrumental in analyzing the reduction products of this compound at different temperatures. mdpi.com By analyzing the peak areas of different valence states of rhenium, the percentage of rhenium atoms in each state can be calculated, providing insight into the reduction mechanism. mdpi.com Furthermore, XPS has been employed to investigate the interaction between this compound and support materials like titanium dioxide and magnesium oxide in catalyst preparations. osti.gov These studies reveal how rhenium species are dispersed on the support surface and how their chemical state changes under different conditions. osti.gov
Transmission Electron Microscopy (TEM) for Nanostructure Analysis
Transmission Electron Microscopy (TEM) is a powerful technique for the high-resolution imaging and analysis of the nanostructure of materials. In the context of this compound, TEM has been used to characterize the size, shape, and distribution of rhenium-based nanoparticles synthesized from it. rsc.orguc.cl For instance, Re-based nanostructures obtained from an this compound precursor solution were analyzed using TEM, supported by EDX and selected area electron diffraction (SAED), to determine their granulometric properties. rsc.org
TEM analysis revealed that rhenium nanoparticles synthesized in the presence of polyamidoamine (PAMAM) dendrimers from this compound consisted of rhenium clusters and partially oxidized spherical nanoparticles approximately 1 nm in diameter. researchgate.net In another study, TEM was used to characterize the microstructure of molybdenum-rhenium powders, where this compound was used as a feedstock for the rhenium component. imim.pl This analysis provided detailed information on the distribution of rhenium within the molybdenum structure at the nanoscale. imim.pl
Thermal Analytical Techniques for Decomposition Profiling
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) or Differential Thermal Analysis (DTA), are essential for understanding the thermal stability and decomposition behavior of this compound. mdpi.com this compound begins to decompose at approximately 250-300°C. wikipedia.org
TGA-DTA studies conducted in an inert atmosphere like argon have shown that the decomposition of this compound involves multiple stages. mdpi.comresearchgate.net An endothermic peak observed around 385°C and a more significant one at 428°C, along with exothermic events at 465°C and 513°C, suggest a complex decomposition pathway. mdpi.com This process is believed to include the formation of various rhenium oxides, such as Re₂O₇, ReO₃, and ReO₂, before potential reduction to metallic rhenium at higher temperatures. mdpi.comacs.org The decomposition in a hydrogen atmosphere follows a different route, with reduction to rhenium oxides at lower temperatures (around 300-400°C) and subsequent reduction to metallic rhenium at higher temperatures (above 500°C). researchgate.net The combination of TGA with mass spectrometry (TGA-MS) can be used to correlate mass loss with the evolution of gases like ammonia.
Below is an interactive table summarizing the key thermal events during the decomposition of this compound in an argon atmosphere as identified by DTA-TGA analysis. mdpi.com
| Observed Thermal Event | Temperature (°C) | Type of Thermal Event |
| First Event | 385 | Endothermic |
| Second Event | 428 | Endothermic |
| Third Event | 465 | Exothermic |
| Fourth Event | 513 | Exothermic |
Differential Thermal Analysis (DTA) of Reaction Energetics
Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference material as they are subjected to a controlled temperature program. This technique is instrumental in identifying the endothermic and exothermic processes that occur during the decomposition of this compound.
The thermal decomposition of APR in a hydrogen atmosphere reveals a complex series of reactions. When heated, APR initially decomposes into various rhenium oxides with different valence states, primarily Re₂O₇, ReO₃, and ReO₂. mdpi.com The subsequent reduction of these oxides by hydrogen ultimately yields metallic rhenium. mdpi.com
A notable feature in the DTA curve of APR decomposition products (a mixture of Re, ReO₂, and ReO₃) is a distinct endothermic peak observed between 350 °C and 400 °C. mdpi.com This peak is attributed to the disproportionation of rhenium trioxide (ReO₃) into rhenium dioxide (ReO₂) and rhenium heptoxide (Re₂O₇), as described by the following reaction:
3ReO₃ → ReO₂ + Re₂O₇ mdpi.com
In inert atmospheres like argon or nitrogen, DTA results show that this compound decomposes to rhenium oxides. tandfonline.com However, in a reductive hydrogen atmosphere, it is reduced to pure rhenium powder. tandfonline.com
Thermogravimetric Analysis (TGA) for Mass Loss Kinetics
Thermogravimetric Analysis (TGA) provides quantitative information about the mass changes in a material as a function of temperature or time. This is particularly useful for studying the decomposition kinetics of this compound.
When heated in an inert atmosphere such as argon, TGA shows that this compound is stable up to approximately 300 °C, with no significant mass loss. mdpi.com Above this temperature, a multi-stage decomposition begins. In one study, TGA revealed four distinct sections of mass change, which were more clearly defined in the differential thermogravimetric (DTG) curve. mdpi.com The decomposition of APR starts around 365 °C, yielding rhenium heptoxide (Re₂O₇), ammonia (NH₃), and water (H₂O). hoganas.com Another study indicates that decomposition to volatile Re₂O₇ begins at 250 °C. wikipedia.org
In a hydrogen atmosphere, the TGA curve for this compound shows a significant weight reduction corresponding to its reduction to metallic rhenium. researchgate.net The process is complex and involves multiple steps. Traditionally, the reduction is considered a two-stage process: first, the reduction of Re⁷⁺ to Re⁴⁺ (as ReO₂) at 350-370 °C, followed by the reduction of ReO₂ to metallic rhenium at higher temperatures of 950-970 °C. researchgate.net However, other research suggests that with controlled conditions, complete reduction to fine-grained rhenium powder can be achieved at temperatures as low as 300-330 °C. google.com The kinetics of this reduction are influenced by factors such as the hydrogen flow rate and heating rate. mdpi.comresearchgate.net
The following table summarizes the key mass loss events observed during the thermal decomposition of this compound under different conditions.
| Temperature Range (°C) | Atmosphere | Observed Mass Loss | Corresponding Reaction |
| 250 - 400 | Inert (Argon/Nitrogen) | Stepwise mass loss | Decomposition to Re₂O₇, NH₃, and H₂O |
| 350 - 400 | Hydrogen | Significant mass loss | Reduction of Re oxides to metallic Re |
Differential Scanning Calorimetry (DSC) for Thermal Events
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample compared to a reference as a function of temperature. This technique provides valuable data on the thermal events associated with the decomposition of this compound.
When heated in an argon atmosphere, DSC analysis of this compound reveals several thermal events. mdpi.com An endothermic peak is observed around 385 °C, followed by a more significant endothermic peak at 428 °C. mdpi.com These are accompanied by exothermic peaks at 465 °C and a smaller one at 513 °C. mdpi.com The endothermic events are likely associated with the decomposition and volatilization of APR and its intermediate products, while the exothermic events may correspond to the crystallization or further reactions of the rhenium oxides formed.
In the presence of a reducing agent, the DSC profile changes significantly. For instance, the thermal decomposition of benzotriazolium perrhenate, a related compound, shows a strong exothermic event around 243 °C, corresponding to a 10% mass loss. acs.org A second, broader exothermic peak is observed around 500 °C, which is associated with the formation of metallic rhenium. acs.org
The combination of DSC with TGA provides a comprehensive thermal profile of the decomposition process. For example, a simultaneous TGA-DSC study of this compound in a hydrogen atmosphere would show the endothermic decomposition of APR followed by the exothermic reduction of the resulting rhenium oxides to metallic rhenium.
The table below presents a summary of the significant thermal events for this compound decomposition as identified by DSC.
| Temperature (°C) | Atmosphere | Thermal Event | Interpretation |
| 385 | Argon | Endothermic | Initial decomposition stage |
| 428 | Argon | Endothermic | Main decomposition/volatilization |
| 465 | Argon | Exothermic | Crystallization/reaction of oxides |
| 513 | Argon | Exothermic | Further thermal events |
Computational and Theoretical Frameworks in Ammonium Perrhenate Research
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has been widely applied to investigate the properties of ammonium (B1175870) perrhenate (B82622), offering a quantum mechanical basis for understanding its solid-state characteristics.
Electronic Structure Calculations
DFT calculations are instrumental in determining the electronic band structure and density of states (DOS) of ammonium perrhenate. These calculations reveal the nature of the electronic orbitals and the interactions between the ammonium (NH₄⁺) and perrhenate (ReO₄⁻) ions. Studies have shown that the electronic structure is closely related to the material's stability and reactivity. For instance, the analysis of the electronic density of states has been used to compare the ignition sensitivity of this compound with similar compounds like ammonium perchlorate, indicating that differences in their electronic properties, such as the band gap, are key to understanding their reactivity. researchgate.net
Prediction and Assignment of Vibrational Spectra through Normal Mode Analysis
DFT-based normal mode analysis is a powerful technique for predicting and interpreting the vibrational spectra (Infrared and Raman) of this compound. By simulating the vibrational modes, researchers can assign specific peaks in the experimental spectra to the corresponding atomic motions within the crystal lattice. nih.govacs.orgresearchgate.net
For example, studies have used this method to differentiate between the vibrational modes of the ReO₄⁻ anion and the NH₄⁺ cation. nih.govacs.org Vibrational modes in the lower frequency range (approximately 100 to 600 cm⁻¹) are generally attributed to skeletal vibrations, while the higher frequency region (600–1200 cm⁻¹) is dominated by the vibrations of the ReO₄⁻ tetrahedron. nih.govacs.org A notable IR-active peak around 914 cm⁻¹ has been specifically identified as corresponding to the Re-O bond stretching vibration. nih.govacs.orgresearchgate.netnih.govacs.org Vibrations related to the NH₄⁺ ion, including bending and stretching modes, are typically observed at higher frequencies, from 1432 cm⁻¹ up to 3124 cm⁻¹. nih.govacs.org
Table 1: Selected Vibrational Modes of this compound
| Frequency Range (cm⁻¹) | Assignment | Primary Atomic Motion |
|---|---|---|
| 100 - 600 | Skeletal Vibrations | Lattice modes |
| ~914 | ReO₄⁻ Stretch | Re-O bond stretching |
| 1432 - 1704 | NH₄⁺ Bending | Bending of NH₄⁺ ions |
This table is based on data from DFT simulations and experimental observations. nih.govacs.org
Simulation of Reaction Mechanisms and Transition States (e.g., Catalytic Cycles)
DFT calculations have been employed to investigate the mechanisms of reactions involving this compound, particularly in catalysis. For instance, in the deoxydehydration (DODH) of diols, where this compound salts can act as catalysts, DFT studies have elucidated the reaction pathway. rsc.orgrsc.org These simulations indicate that proton shuttling between the ammonium cation and the perrhenate anion is a crucial part of the mechanism. rsc.org The calculations can model the transition states and intermediates, revealing that the reduction of the rhenium center by a reducing agent, such as a phosphine (B1218219), precedes the condensation with the diol substrate. rsc.orgrsc.org This level of mechanistic detail is vital for optimizing catalyst performance and designing new catalytic systems.
Investigation of Lattice Dynamics and Thermal Expansion Anomalies
This compound exhibits unusual thermal expansion behavior, including negative thermal expansion (NTE) along certain crystallographic axes. researchgate.netresearchgate.net DFT calculations, often within the quasi-harmonic approximation, are used to study the lattice dynamics and understand the origin of these anomalies. frontiersin.orgreading.ac.ukarxiv.orgaps.orgaps.org These studies have shown that the anomalous thermal expansion is linked to the thermally induced rotational disorder of the ammonium groups within the crystal lattice. researchgate.netresearchgate.net By calculating properties like the Grüneisen parameters and elastic constants, DFT can reproduce the anisotropic thermal expansion observed experimentally and provide insights into the specific phonon modes driving this behavior. frontiersin.orgreading.ac.uk The comparison between DFT results and experimental data from techniques like neutron powder diffraction confirms that the rotational disorder of the NH₄⁺ ions is the primary cause of the thermal contraction. researchgate.netresearchgate.net
Molecular Dynamics and Simulation Studies
Molecular Dynamics (MD) simulations provide a powerful complement to static DFT calculations by allowing the study of the dynamic behavior of atoms and molecules over time.
Simulation of Orientational Disorder in Crystalline Systems
MD simulations have been particularly valuable in studying the orientational disorder of the ammonium ions in the this compound crystal. researchgate.net This disorder is linked to several anomalous physical properties, such as the unusual thermal expansion. acs.orgresearchgate.netresearchgate.net MD simulations can model the reorientation of the NH₄⁺ ions as a function of temperature. These simulations have shown that with increasing temperature, there is a broadening and shifting of the orientational distribution of the ammonium ions, which is associated with the observed anomalies in thermal expansion. acs.org While there isn't a distinct phase transition associated with this disorder, the simulations reveal a continuous change in the dynamic behavior of the ammonium ions. acs.org
Thermodynamic and Kinetic Modeling of Chemical Processes
Computational modeling is a cornerstone in understanding and optimizing the chemical processes involving this compound, particularly its conversion to metallic rhenium and its oxides. Thermodynamic and kinetic models provide essential insights into reaction feasibilities, product compositions at equilibrium, and the rates and mechanisms of these transformations.
Thermodynamic modeling is employed to predict the final composition of a reaction system once it has reached chemical equilibrium. This is crucial for designing efficient synthesis routes, such as the production of rhenium powder via the reduction of this compound. By minimizing the total Gibbs free energy of the system, researchers can determine the most stable products under specific conditions of temperature, pressure, and initial reactant ratios.
A key application is in solution combustion synthesis (SCS), where the fuel-to-oxidizer ratio (φ) is a critical parameter controlling the final product. mdpi.com Thermodynamic calculations have shown that this ratio dictates the nature of the resulting rhenium species. mdpi.comresearchgate.net
Under reducing conditions (φ > 1) , where there is an excess of fuel, thermodynamic models predict that metallic rhenium (Re) is the primary stable product across a wide temperature range from 25°C to 1000°C. mdpi.comresearchgate.netresearchgate.net
Under oxidizing conditions (φ < 1) , with an excess of the oxidizer, the calculations indicate that rhenium dioxide (ReO₂) is the favored product. mdpi.comresearchgate.netresearchgate.net
| Condition (Fuel/Oxidizer Ratio, φ) | Predicted Primary Product | Temperature Range | Source |
|---|---|---|---|
| Reducing (φ > 1) | Metallic Rhenium (Re) | 25–1000 °C | mdpi.com |
| Oxidizing (φ < 1) | Rhenium Dioxide (ReO₂) | 25–1000 °C | mdpi.com |
Furthermore, thermodynamic calculations are used to assess the likelihood of specific reaction pathways. For instance, in the thermal decomposition of this compound, the direct formation of rhenium heptoxide (Re₂O₇) is considered improbable in the 300-400°C range due to a positive Gibbs free energy for that reaction. researchgate.net Instead, it is theorized that Re₂O₇ forms via an intermediate reaction producing rhenium trioxide (ReO₃), which has a negative Gibbs free energy, followed by a disproportionation reaction. researchgate.net
While thermodynamics predicts the final state, kinetic analysis describes the journey—the rate and mechanism by which the reaction reaches equilibrium. The thermal decomposition and reduction of this compound is a complex, multi-stage process, and kinetic modeling helps to elucidate the limiting factors at each step. mdpi.comresearchgate.net Non-isothermal analysis, which tracks reactions under a constant heating rate, is a common technique. The reaction rate (dα/dT) is often described by the general equation:
dα/dT = (A/β) · e-Ea/RT · f(α)
where A is the pre-exponential factor, β is the heating rate, Ea is the activation energy, R is the gas constant, T is the absolute temperature, and f(α) is the reaction model function. mdpi.com
Kinetic studies of this compound decomposition have identified different rate-limiting mechanisms for the distinct stages of the reaction. mdpi.com
| Reaction Stage | Applied Kinetic Model | Description | Source |
|---|---|---|---|
| Initial NH₄ReO₄ Decomposition | Diffusion-controlled reaction | The rate is limited by the transport of reactants or products. | mdpi.com |
| Decomposition of ReO₃ | Avrami-Erofeyev nucleation model | Describes processes controlled by the formation and growth of new phase nuclei. | mdpi.com |
| Decomposition of ReO₂ | Reaction-order model | A simpler model typical for homogeneous processes where the rate depends on the concentration of the reacting species. | mdpi.com |
Activation energy (Ea) is the minimum energy required to initiate a chemical reaction. Calculating Ea for the various steps in the decomposition and reduction of this compound is fundamental to controlling the process, as it dictates the temperature sensitivity of reaction rates. These values are often determined experimentally using techniques like differential scanning calorimetry (DSC) and analyzing the data with kinetic models and Arrhenius plots. mdpi.com
Research has yielded specific activation energies for key steps in the decomposition pathway in an inert atmosphere. mdpi.com
| Reaction Pathway | Calculated Activation Energy (Ea) | Source |
|---|---|---|
| Decomposition of NH₄ReO₄ to Rhenium Trioxide (ReO₃) | +3.6 kJ/mol | mdpi.com |
| Formation of Rhenium Dioxide (ReO₂) | -18.2 kJ/mol | mdpi.com |
The positive activation energy for the decomposition to ReO₃ is typical for an endothermic decomposition step. mdpi.com The negative activation energy associated with the formation of ReO₂ is unusual and has been attributed to the energy released during the polymorphic transformation of rhenium dioxide from its low-temperature monoclinic form to the high-temperature orthorhombic phase. mdpi.com These calculations are vital for optimizing heating profiles in industrial furnaces to ensure complete and efficient reduction to high-purity rhenium metal.
Advanced Material Synthesis and Engineering Utilizing Ammonium Perrhenate As Precursor
Fabrication of Rhenium Metal and Rhenium Alloys
Ammonium (B1175870) perrhenate (B82622) is the most common starting material for the production of metallic rhenium. wikipedia.orgmbrmetals.com The conversion of this salt into metal is a cornerstone of modern metallurgy, enabling the creation of materials with exceptional properties for demanding applications.
Powder Metallurgy Routes from Perrhenate Precursors
The predominant industrial method for producing rhenium powder is through the hydrogen reduction of ammonium perrhenate. mdpi.comresearchgate.netmdpi.com This process is favored for its straightforward operation, cost-effectiveness, and relatively simple equipment requirements. mdpi.com The reduction is typically a multi-stage process. In the initial stage, this compound is heated to between 350-370°C to form rhenium dioxide (ReO₂). Subsequently, the temperature is raised to 950-970°C to yield metallic rhenium powder. google.com Another described two-step process involves a first reduction at 573-623 K, followed by a second at 1073-1223 K. refractorymetal.org
The characteristics of the final rhenium powder, such as particle size and purity, are highly dependent on the properties of the initial this compound and the reduction process parameters. For instance, using this compound with a purity of 99.99% or higher can result in rhenium powder of equivalent purity with a particle size under 2.5 μm. refractorymetal.org Research has shown that refining the particle size of the this compound through methods like homogeneous recrystallization can lead to a finer and more uniform rhenium powder. mdpi.com For example, refining APR particles from a D₅₀ of 123.90 µm to 71.17 µm resulted in a rhenium powder with a D₅₀ of 19.74 µm after reduction at 700°C. mdpi.com
A novel chemical vapor deposition (CVD) process has also been explored, where volatile rhenium oxides, generated from the pyrolysis of this compound, are reduced by hydrogen to produce ultrafine rhenium powders with particle sizes in the range of 100-800 nm. researchgate.netresearchgate.net
Synthesis of High-Density Rhenium Ingots
The production of high-density rhenium ingots is a critical step for manufacturing components used in high-stress environments. The process typically involves pressing and sintering rhenium powder derived from the hydrogen reduction of this compound. mdpi.comgoogle.com A significant challenge in this area is achieving a high-density final product, as the particle size and distribution of the initial rhenium powder play a crucial role. mdpi.commendeley.com
Research has demonstrated a direct correlation between the particle size of the rhenium powder and the density of the resulting ingot. mdpi.com By utilizing a finer rhenium powder (D₅₀ of 19.74 µm), obtained from recrystallized this compound, it is possible to produce rhenium ingots with a density of 20.106 g/cm³, which is 95.56% of the theoretical density of rhenium (21.04 g/cm³). mdpi.com A product reaching over 90% of the theoretical density is considered to be of high quality. mdpi.com This improved density is attributed to the enhanced mass and heat transfer efficiency during the reduction of the smaller, recrystallized this compound particles. mdpi.com The resulting ingots also exhibit fewer surface hole defects. mdpi.com
The process of creating these high-density ingots involves pressing the rhenium powder and then sintering it. The sintered body can then be further processed metallurgically. google.com
Production of High-Purity Rhenium for Superalloy Applications
Rhenium is a vital additive in nickel-based superalloys, which are used in high-temperature applications like turbine blades in jet engines. researchgate.netusgs.gov These applications demand rhenium of exceptional purity, as even minute impurities can compromise the performance and integrity of the superalloy. hoganas.com The production of this high-purity rhenium begins with the purification of this compound.
Several methods are employed to purify this compound solutions, including ion exchange, extraction, and recrystallization. mdpi.comtandfonline.com One effective technique involves using a strongly acidic cation-exchange resin to remove metallic impurities such as potassium, sodium, calcium, iron, magnesium, and lead from this compound solutions with over 95% efficiency. researchgate.net This can yield this compound with a rhenium content of 69.4% and extremely low levels of contaminants (e.g., <0.001% K, <0.0005% Fe). researchgate.net Another approach involves a multi-step process of extraction, washing, and back-extraction to achieve high-purity this compound. tandfonline.com
Once purified, the this compound is reduced to metallic rhenium powder. researchgate.net This high-purity powder is then used in the manufacturing of superalloys. hoganas.com The consistency and purity of the this compound are crucial, as they prevent the formation of crystalline defects during reduction and ensure the final alloy is free from detrimental elemental contamination. hoganas.com
Development of Rhenium-Based Catalytic Systems
This compound is a key precursor in the synthesis of various rhenium-based catalysts, which are indispensable in the petrochemical industry. justia.com
Synthesis of Supported and Unsupported Rhenium Catalysts
Rhenium catalysts can be broadly categorized as supported and unsupported, and this compound serves as a versatile starting material for both types.
Supported Rhenium Catalysts are typically prepared by impregnating a high-surface-area support material, such as alumina (B75360), silica, or titania, with an aqueous solution of this compound. mdpi.comnsf.govcore.ac.uk The process involves methods like incipient wetness impregnation, diffusion impregnation, or equilibrium adsorption. nsf.gov After impregnation, the material is dried and then calcined or treated under an inert atmosphere at elevated temperatures to create the active catalytic species. nsf.govcore.ac.uk For example, supported Re catalysts can be prepared by impregnating oxide supports with an this compound solution, followed by calcination at 673 K in a helium stream. jlu.edu.cn
Unsupported Rhenium Catalysts , often in the form of nanoparticles, are also synthesized from this compound. One method involves refluxing this compound in the presence of an alcohol, such as 3-octanol, to produce rhenium oxide nanoparticles (ReOₓ NPs). escholarship.orgosti.gov These nanoparticles can then be separated and used as catalysts. Another approach has demonstrated the preparation of rhenium nanocrystalline particles (Re NPs) of approximately 2 nm in size from this compound in neat alcohol under mild conditions. researchgate.net
Platinum-Rhenium Catalysts for Hydrocarbon Reforming and Octane (B31449) Enhancement
Bimetallic platinum-rhenium (Pt-Re) catalysts are of paramount importance in the petroleum refining industry, specifically for catalytic reforming processes that produce high-octane gasoline from low-octane hydrocarbons. prometia.eu this compound is a critical ingredient in the manufacture of these catalysts. hoganas.comprometia.eu
The synthesis of Pt-Re catalysts typically involves co-impregnating a support, most commonly alumina, with aqueous solutions of a platinum compound (like chloroplatinic acid) and a rhenium compound, for which this compound is a suitable choice. google.comgoogle.com The impregnated support is then dried and calcined to form the final catalyst. google.com The weight ratio of rhenium to platinum in the final catalyst is generally in the range of about 1/5 to 5/1. google.com
The addition of rhenium to platinum catalysts significantly improves their performance, stability, and longevity, making them highly efficient for enhancing the octane rating of gasoline. The high purity and complete solubility of the this compound used are crucial for creating a uniform catalyst where the rhenium can be fully utilized, ensuring the catalyst is free from impurities that could hinder its performance. hoganas.com
Rhenium Oxide Catalytic Species
This compound (APR) serves as a crucial precursor for the generation of various rhenium oxide catalytic species. Through controlled thermal decomposition and reduction processes, APR can be converted into different oxides of rhenium, each exhibiting unique catalytic properties.
One notable example is the formation of Rhenium(II) oxide dihydrate (ReO₂·2H₂O). This compound can be synthesized by the reduction of this compound using alkali metals like sodium or lithium in liquid ammonia (B1221849) or ethylamine. acs.org This black, insoluble oxide has demonstrated efficacy as a catalyst for the hydrogenation of numerous organic compounds, showing particular efficiency in the hydrogenation of the carboxylic acid function. acs.org
The thermal decomposition of this compound at approximately 365 °C yields rhenium(VII) oxide (Re₂O₇), ammonia (NH₃), and water (H₂O). hoganas.com Rhenium(VII) oxide itself is a versatile catalyst and a precursor for other catalytic materials. For instance, rhenium oxide supported on ordered mesoporous alumina has been reported as a highly active and selective catalyst for alkene metathesis, outperforming traditional Re₂O₇/γ-Al₂O₃ catalysts. mdpi.com
Furthermore, catalysts can be prepared by the thermal diffusion of the oxide generated from heating a mixture of this compound and alumina powder. mdpi.com An alternative method involves wetting alumina with an aqueous solution of this compound or perrhenic acid. mdpi.com These catalyst systems are typically activated by a short heat treatment in an oxygen atmosphere. mdpi.com The resulting rhenium oxide species on the support are active in various reactions, including the selective oxidation and ammoxidation of propene. mdpi.com
Perrhenate Salts as Catalysts for Organic Transformations (e.g., Deoxydehydration of Diols)
Perrhenate salts, which can be derived from this compound, have emerged as effective catalysts for important organic transformations, most notably the deoxydehydration (DODH) of diols to form alkenes. rsc.orgresearchgate.netresearcher.lifersc.org This reaction is significant for converting biomass-derived polyols into valuable platform chemicals and fuels. rsc.org
Simple ammonium and pyridinium (B92312) perrhenate salts have been evaluated for their catalytic activity in the DODH of vicinal diols. rsc.orgresearchgate.net Studies have shown that pyridinium perrhenates are particularly effective, operating at significantly lower temperatures (e.g., 80 °C) than many previously reported oxo-metal catalysts. rsc.orgresearcher.life The nature of the cation is crucial to the catalyst's efficacy, with pyridinium cations acting as Brønsted acids and participating in a proton-shuttling mechanism that facilitates the reaction. rsc.org In contrast, primary, secondary, and tertiary ammonium salts are less effective, and quaternary ammonium salts are largely inactive. rsc.orgresearchgate.net
The catalytic system's performance is influenced by the supramolecular interactions between the cation and the perrhenate anion, which stabilize reaction intermediates and transition states. rsc.org
Rhenium Nanoparticles in Catalysis
This compound is a common starting material for the synthesis of rhenium nanoparticles (ReNPs), which exhibit significant catalytic activity in various chemical reactions. nih.govmdpi.comnih.gov
One method for preparing ReNPs is the pulsed-laser decomposition of this compound in the presence of a capping agent, such as 3-mercaptopropionic acid (MPA), in aqueous or organic media. nih.gov MPA-capped ReNPs have been shown to catalyze the isomerization of 10-undecen-1-ol (B85765) to internal alkenols at elevated temperatures. nih.gov
A facile, room-temperature chemical reduction method is also widely used. In this approach, this compound is reduced by a reducing agent like sodium borohydride. mdpi.comnih.gov To prevent aggregation and control the size of the nanoparticles, stabilizing agents are often employed. For example, the versatile biomolecule DNA can act as a scaffold, leading to the formation of ultra-small, aggregated chain-like ReNPs with average grain sizes as small as 0.7 ± 0.1 nm. nih.gov These DNA-stabilized ReNPs have demonstrated excellent performance as substrates for surface-enhanced Raman scattering (SERS) and as catalysts for the reduction of aromatic nitro compounds like 4-nitrophenol (B140041) (4-NP), 2-nitrophenol (B165410) (2-NP), and 4-nitroaniline (B120555) (4-NA). nih.gov
Another green synthesis approach utilizes waste-derived caffeine (B1668208) as a capping and stabilizing agent for ReNPs produced from the reduction of this compound. mdpi.com These "green" ReNPs, containing rhenium in both 0 and +6 oxidation states, showed superior catalytic activity in the hydrogenation of 4-nitrophenol to 4-aminophenol. mdpi.com Rhenium nanoparticles are also investigated as catalysts for the decomposition of ammonium perchlorate, a component in composite solid propellants. uc.cl
| Synthesis Method | Precursor | Reducing/Capping Agents | Resulting Nanoparticle Size | Catalytic Application |
| Pulsed-Laser Decomposition | This compound | 3-Mercaptopropionic Acid (MPA) | Not specified | Isomerization of 10-undecen-1-ol |
| Chemical Reduction | This compound | Sodium Borohydride / DNA | 0.7 - 1.1 nm | Reduction of aromatic nitro compounds |
| Green Synthesis | This compound | Sodium Borohydride / Caffeine | Not specified | Hydrogenation of 4-nitrophenol |
| Chemical Reduction | This compound | Polyamidoamine (PAMAM) | ~1 nm | Decomposition of ammonium perchlorate |
Synthesis of Specialized Rhenium Compounds and Nanomaterials
Preparation of Rhenium Disulfide (ReS₂) for Optoelectronic and Electronic Device Applications
This compound is a key precursor for the synthesis of rhenium disulfide (ReS₂), a two-dimensional (2D) transition metal dichalcogenide (TMD) with unique anisotropic properties that make it highly attractive for applications in electronics and optoelectronics. qmul.ac.ukresearchgate.net
A simplistic and effective method for synthesizing crystalline ReS₂ is the direct sulfidation of this compound. qmul.ac.ukresearchgate.net Remarkably, this reaction can be carried out at room temperature in a solvent-free environment by reacting this compound with sodium sulfide (B99878) nonahydrate (Na₂S·9H₂O). qmul.ac.uk This bottom-up approach avoids the need for high temperatures or complex vacuum equipment. qmul.ac.uk Another room-temperature synthesis involves the sulfidation of this compound in an aqueous solution, a reaction in which aluminum has been found to play a catalytic role. researchgate.netresearchgate.net
The direct sulfurization of this compound is also an effective, relatively low-temperature process for obtaining large-area ReS₂ films at ambient pressure. researchgate.netresearchgate.net These films are crucial for the fabrication of various devices. ReS₂ synthesized from this compound has been successfully used in the creation of field-effect transistors (FETs), digital logic devices, and photodetectors. qmul.ac.uk A heterostructure composite of Rhenium and Rhenium Disulfide can be synthesized in-situ using this compound, hydroxylamine (B1172632) hydrochloride, and thiourea, followed by a high-temperature treatment, for use as an electrocatalyst. google.com
Electrochemical Deposition of Rhenium Thin Films and Alloys
Electrochemical deposition, or electroplating, is a cost-effective and versatile method for producing thin films and coatings of rhenium and its alloys, with this compound frequently serving as the rhenium source in the electrolyte bath. researchgate.netmines.eduquantumcreep.comamazonaws.com This technique allows for the deposition of high-quality coatings on complex substrates at or near room temperature. amazonaws.com
Rhenium thin films have been successfully grown from an aqueous solution of this compound and sulfuric acid, with a pH of approximately 1. mines.edu In this process, the substrate to be coated acts as the cathode, and a platinum-coated anode is typically used. mines.eduquantumcreep.com The perrhenate ion (ReO₄⁻) in the solution is electrochemically reduced to metallic rhenium on the substrate surface. quantumcreep.com These electrodeposited rhenium films exhibit superconductivity at low temperatures. mines.edu
The electrodeposition process can also be used to create rhenium alloys. For instance, Re-Ni, Re-Fe, and Re-Co alloys can be deposited from a plating bath containing this compound, a salt of the alloying metal (e.g., nickel sulfamate), citric acid, and magnesium sulfamate. amazonaws.com The mechanism of electroreduction of perrhenate ions in acidic solutions is a multi-step process, and controlling conditions such as acidity and concentration is crucial to favor the production of metallic rhenium over detrimental intermediates like rhenium dioxide (ReO₂). researchgate.net
| Electrolyte Composition | Substrate | Application of Film/Alloy |
| This compound, Sulfuric Acid | Gold-plated Silicon Wafer | Superconducting thin films |
| This compound, Nickel/Cobalt Sulfamate or Iron Sulfate (B86663), Citric Acid | Not specified | Corrosion/wear-resistant coatings |
| This compound, Sodium Hydroxide | Not specified | Study of nanocrystalline Re and Re oxides |
Chemical Vapor Deposition (CVD) Approaches for Rhenium Materials
Chemical Vapor Deposition (CVD) is a powerful technique for producing high-purity, ultrafine rhenium powders and coatings, using this compound as a convenient and effective starting material. scribd.comresearchgate.netysxbcn.comcsu.edu.cn
In a typical CVD process for preparing rhenium powders, this compound undergoes pyrolysis to form volatile rhenium oxides, primarily rhenium heptoxide (Re₂O₇). researchgate.net This volatilization step is controlled under an oxidizing atmosphere to prevent premature decomposition. researchgate.net The gaseous rhenium oxide is then transported by a carrier gas into a reduction zone, where it is reduced by hydrogen gas at elevated temperatures to form fine metallic rhenium powder. researchgate.netysxbcn.com Thermodynamic calculations and DSC-TGA analysis are used to optimize the process parameters, such as oxygen partial pressure, to ensure efficient conversion. researchgate.net
This method can produce rhenium powders with particle sizes in the nanometer range (100-800 nm) and high specific surface area. researchgate.net The industrial production of rhenium powder often relies on the hydrogen reduction of this compound, though typically at higher temperatures (up to 800°C) in a multi-stage process. osti.govmdpi.com The CVD approach offers a pathway to finer powders with more uniform particle size distribution. researchgate.netmdpi.com
Integration in Emerging Technologies (e.g., Advanced Battery Systems, Fuel Cells)mdpi.com
This compound is a pivotal precursor material in the fabrication of advanced components for next-generation energy storage and conversion technologies. Its application is especially significant in the development of high-performance catalysts and electrodes for advanced battery systems and fuel cells.
Advanced Battery Systems
The distinct electrochemical characteristics of rhenium compounds, particularly rhenium disulfide (ReS₂), position them as highly promising materials for improving the performance of next-generation battery technologies. This compound is frequently utilized as the initial substance for creating these rhenium-based electrode materials.
Supercapacitors: Electrode materials made from a composite of active carbon and rhenium species, synthesized using an this compound precursor, have shown marked improvements in specific capacitance and excellent cyclability. mdpi.commdpi.com One synthesis technique involves the wet impregnation of active carbon with an aqueous solution of this compound, which is then followed by a chemical reduction step. mdpi.com This method effectively anchors rhenium species to the carbon support, resulting in superior energy storage performance. mdpi.com In a different application, lithium perrhenate, which can be synthesized from this compound, has been explored as a catalyst for producing carbon aerogels with a higher specific surface area and a more developed pore structure, intended for use in supercapacitors. sci-hub.se
Lithium-ion and Sodium-ion Batteries: Rhenium disulfide (ReS₂) has attracted considerable interest as a potential high-capacity anode material, owing to its unique layered structure that facilitates ion intercalation. mdpi.com this compound serves as a fundamental precursor in several synthetic pathways for producing ReS₂.
Hydrothermal Synthesis: A prevalent method is the hydrothermal reaction of this compound with a sulfur-containing compound such as thiourea. rsc.orgresearchgate.net This process can yield various ReS₂ nanostructures, including 3D chrysanthemum-like microspheres built from curly, few-layered nanosheets, which provide superior electrochemical performance in lithium-ion batteries. qmul.ac.uk
Direct Sulfidation: A straightforward, bottom-up synthesis of crystalline ReS₂ can be achieved through the direct sulfidation of this compound at room temperature. uchile.cl
Metal-Organic Precursor Route: Highly destacked ReS₂ layers that are embedded within an amorphous carbon matrix have been created using tetraoctylthis compound, which is itself synthesized through an ion exchange reaction involving this compound. hoganas.com These advanced materials show great promise for use in high-current-density lithium-ion batteries. hoganas.com For sodium-ion batteries, high-performance anodes have been developed featuring vertical ReS₂ nanosheets grown on porous carbonaceous nanocubes, with this compound used as the rhenium source. mdpi.com
Below is an interactive data table summarizing the synthesis of rhenium-based battery materials using this compound.
| Battery Type | Material Synthesized | Synthesis Method | Precursors | Key Finding |
| Supercapacitor | Active Carbon/Rhenium Composite | Wet Impregnation & Reduction | This compound, Active Carbon, Hydrazine Hydrate | Enhanced specific capacitance and high cyclability. mdpi.commdpi.com |
| Supercapacitor | ReS₂ Nanostructures | Hydrothermal | This compound, Thiourea, Hydroxylamine Hydrochloride | Suitable for supercapacitor application. researchgate.net |
| Lithium-ion Battery | Chrysanthemum-like ReS₂ Microspheres | Hydrothermal | This compound, Thiourea, Hydroxylamine Hydrochloride | Large initial discharge capacity. qmul.ac.uk |
| Lithium-ion Battery | Highly Destacked ReS₂ in Carbon | Metal-Organic Precursor | Tetraoctylthis compound (from this compound) | Potential for high current density applications. hoganas.com |
| Sodium-ion Battery | ReS₂ Nanosheets on Carbon Nanocubes | Hydrothermal | This compound, Thiourea, Hydroxylammonium Chloride, PBA-derived carbon | High-performance anode for SIBs. mdpi.com |
Fuel Cells
Catalyst Preparation: The standard preparation of Pt-Re catalysts involves the impregnation of a high-surface-area support, typically alumina (Al₂O₃), with aqueous solutions of a platinum compound and a rhenium source, most commonly this compound. mdpi.comgoogle.com Following impregnation, the material undergoes drying and calcination to yield the final, active catalyst. mdpi.com A patent for catalysts designed for synthesis gas production—a field with principles related to fuel cell technology—specifically identifies this compound as a preferred rhenium precursor for Pt-Re catalysts. google.com
Electrochemical Oxidation: Platinum-rhenium catalysts created through the chemical co-reduction of a solution containing both platinum and rhenium salts have proven to be exceptionally effective for accelerating the electrochemical oxidation of fuels at the anode of electrochemical cells. uchile.cl
Solid Oxide Fuel Cells (SOFCs): The electrodeposition of rhenium and its various oxides from an alkaline aqueous solution containing this compound has been explored for its potential use in advanced high-technology devices, including solid oxide fuel cells.
This interactive data table outlines the use of this compound as a precursor for fuel cell catalysts.
| Fuel Cell Application | Catalyst/Material | Synthesis/Preparation Method | Precursors Mentioned | Key Role of APR-Derived Component |
| General Fuel Cells | Platinum-Rhenium (Pt-Re) Catalyst | Impregnation of alumina support | This compound, Chloroplatinic acid | Serves as the rhenium source for the bimetallic catalyst. mdpi.comgoogle.com |
| Hydrogen/Synthesis Gas Production | Platinum-Rhenium (Pt-Re) Catalyst | Impregnation | This compound, Platinum precursor | APR is the specified rhenium precursor for the catalyst. google.com |
| Anodic Oxidation | Platinum-Rhenium Catalyst | Chemical Co-reduction | Rhenium salts (e.g., from APR) and Platinum salts | Forms a highly effective catalyst for fuel oxidation. uchile.cl |
| Solid Oxide Fuel Cells (SOFCs) | Rhenium and Rhenium Oxides | Electrodeposition | This compound, Sodium hydroxide | Source for electrodepositing catalytically active rhenium species. |
Environmental and Sustainability Considerations in Ammonium Perrhenate Chemistry
Advancements in Green Chemistry for Rhenium Production and Processing
The traditional methods for rhenium recovery have significant environmental footprints. Primarily, rhenium is extracted from flue gases generated during the roasting of molybdenite concentrates, a process associated with copper and molybdenum mining. usgs.govua.pt This pyrometallurgical process is energy-intensive and releases sulfurous gases. ua.ptquestmetals.com Subsequent purification to produce ammonium (B1175870) perrhenate (B82622) often involves multiple steps, including solvent extraction, ion exchange, and precipitation, which can generate large volumes of waste solutions. researchgate.netprometia.eudoaj.org
In response to these challenges, the field of green chemistry is driving significant advancements aimed at creating more sustainable and environmentally benign processes for rhenium production. verifiedmarketresearch.com These innovations focus on reducing energy consumption, minimizing waste, and utilizing less toxic chemicals.
Key Advancements Include:
Hydrometallurgical Innovations: There is a growing shift towards hydrometallurgical processes that avoid the high-temperature roasting step.
Solvent Extraction and Ion Exchange: New, more efficient methods based on solvent extraction and ion exchange are being developed to optimize rhenium recovery from leaching solutions. prometia.eudoaj.org Research into novel ion-exchange resins and organic extractants aims to improve selectivity and reduce the generation of waste solutions. prometia.eu
Aqueous Two-Phase Systems (ATPS): A sustainable approach using a polymeric aqueous two-phase system has been proposed for the extraction and separation of rhenium and molybdate (B1676688) species from copper mining effluents. ua.ptacs.org This method uses the high metal content in the effluent itself to drive the separation, relies on inexpensive and low-toxicity chemicals, and avoids the need for additional complexing agents. acs.org
Bioleaching: Innovations in extraction technologies include the exploration of bioleaching. marketresearchintellect.com This process uses microorganisms to extract metals from ores, offering a potentially lower-energy and less environmentally impactful alternative to traditional mining and processing methods. marketresearchintellect.com
Greener Reagents and Catalysts:
The development of new flotation reagent compositions, such as those using dithiopyrylmethane (DTM), has been shown to significantly increase the recovery of rhenium in bulk concentrates, thereby reducing losses to tailings. mdpi.com
Research into "green" synthesis of rhenium nanoparticles utilizes waste-derived materials like caffeine (B1668208) as both a reducing and stabilizing agent, avoiding the use of toxic chemicals. mdpi.com
Sustainable Catalysis: Rhenium-based catalysts are themselves instrumental in green chemistry applications. They are used in the conversion of biomass-derived resources into valuable chemicals and fuels, such as the production of bio-based acrylates from glyceric acid. um.sirsc.org This process can eliminate the need for hazardous reagents like gaseous hydrogen by using alcohols as both reactants and reducing agents. um.si
Table 1: Comparison of Rhenium Processing Methods This is an interactive data table. You can sort and filter the data.
| Feature | Traditional Pyrometallurgy | Advanced Hydrometallurgy (Solvent Extraction/Ion Exchange) | Aqueous Two-Phase System (ATPS) |
|---|---|---|---|
| Primary Step | High-temperature roasting of molybdenite concentrates usgs.gov | Leaching of concentrates or waste streams researchgate.netmdpi.com | Direct use of copper mine effluent ua.ptacs.org |
| Energy Intensity | High | Moderate to Low | Low |
| Key Advantage | Established, well-understood process | Avoids roasting; can treat lower-grade materials researchgate.net | Uses waste stream as a resource; low-toxicity chemicals acs.org |
| Environmental Concern | SOx emissions; high energy use questmetals.com | Generation of liquid waste streams prometia.eu | Scalability and industrial implementation still under research |
| Green Chemistry Alignment | Low | Moderate | High |
Responsible Sourcing and Lifecycle Analysis of Rhenium Compounds
The sustainability of ammonium perrhenate is critically dependent on the responsible sourcing of rhenium and a thorough understanding of its entire lifecycle. Given rhenium's status as a byproduct, its environmental and ethical footprint is tied to the mining of its primary host metals, copper and molybdenum. usgs.govquestmetals.com
Responsible Sourcing:
Rhenium's supply chain is vulnerable due to its reliance on a few dominant producers and its connection to base metal mining activities. questmetals.com This has spurred a global push towards responsible sourcing practices. eitrawmaterials.eure-sourcing.eu
Industry Initiatives: To address these concerns, frameworks for responsible sourcing are being implemented. The London Metal Exchange (LME), for example, requires its listed brands to adhere to the OECD Due Diligence Guidance for Responsible Supply Chains, which includes provisions for environmental management systems (ISO 14001) and occupational health and safety (ISO 45001). lme.com Initiatives like the EIT RawMaterials Responsible Sourcing Lighthouse aim to reduce the environmental footprint of mining and processing through innovation. eitrawmaterials.eu
Lifecycle Analysis (LCA):
LCA is a methodology used to quantify the environmental impacts of a product throughout its lifecycle, from raw material extraction (cradle) to its final disposal or recycling (grave or cradle). cdmr.chplos.orginternationalcopper.org
Cradle-to-Gate Impacts: LCAs for rhenium production reveal significant energy use and greenhouse gas (GHG) emissions. plos.orgnih.gov The process is broken down into three main stages: mining/concentration, purification, and refining. cdmr.ch The environmental burden is often allocated between the primary metal (e.g., copper) and the byproduct (rhenium) based on economic value. cdmr.ch One 2014 study calculated the global warming potential for primary rhenium production, highlighting its environmental cost. prometia.eu
The Importance of Recycling: Recycling is the most critical component of a sustainable rhenium lifecycle. questmetals.com It significantly reduces the environmental impact and enhances supply chain stability. questmetals.comquestmetals.com The primary sources for recycled rhenium are spent catalysts from the petroleum industry and nickel-based superalloy scrap from the aerospace sector. questmetals.comresearchgate.netquestmetals.com Recycling rhenium is an energy-intensive process but avoids the much larger environmental footprint associated with primary mining. questmetals.com Establishing dedicated facilities and partnerships to streamline the collection and processing of rhenium-containing scrap is crucial for creating a more circular and sustainable economy for the metal. questmetals.com
Q & A
Q. What are the standard methods for characterizing the purity and structural properties of ammonium perrhenate in laboratory settings?
To confirm purity and structure, researchers should combine elemental analysis (e.g., inductively coupled plasma mass spectrometry for Re and NH₄⁺ quantification) with X-ray diffraction (XRD) to verify crystallinity and phase identity. Thermogravimetric analysis (TGA) can monitor thermal stability and decomposition behavior, as this compound begins decomposing at ~300°C . Additional techniques like Fourier-transform infrared spectroscopy (FTIR) or Raman spectroscopy may identify vibrational modes of the ReO₄⁻ tetrahedron .
Q. How can researchers accurately determine the solubility and stability of this compound under varying environmental conditions?
Solubility studies should involve preparing saturated solutions in water or aqueous alkalis at controlled temperatures (e.g., 25°C, 50°C) and measuring dissolved concentrations via gravimetric or spectroscopic methods. Stability under humidity or light exposure requires accelerated aging experiments with periodic XRD or TGA to detect phase changes or decomposition . The compound’s density (3.97 g/mL) and molecular weight (268.24 g/mol) are critical for calculating molarity in solution-based studies .
Q. What experimental protocols are recommended for detecting ammonia release during the thermal decomposition of this compound?
Use bromophenol blue indicator paper or high-sensitivity ammonia detector tubes (5–700 ppm range) during controlled heating in a sealed system. Couple this with TGA-mass spectrometry (TGA-MS) to correlate mass loss with NH₃ emission profiles. Ensure calibration with known ammonia concentrations to validate detection limits .
Advanced Research Questions
Q. What experimental and computational approaches are employed to investigate the anomalous thermal expansion behavior of this compound?
Neutron diffraction is critical for resolving hydrogen positions and ammonium ion dynamics during thermal expansion. Pair this with synchrotron XRD to track lattice parameter changes at varying temperatures. Density functional theory (DFT) simulations can model the electronic structure and predict anisotropic expansion coefficients, validating experimental observations of negative thermal expansion in specific crystallographic axes .
Q. How can conflicting data regarding the decomposition temperature of this compound be systematically analyzed and resolved?
Discrepancies in decomposition temperatures (e.g., onset at 300°C vs. complete decomposition above 400°C) may arise from differences in heating rates, atmospheric conditions (e.g., inert vs. oxidizing environments), or sample purity. Researchers should replicate experiments using standardized TGA protocols with controlled atmospheres and validate results via post-decomposition elemental analysis (e.g., energy-dispersive X-ray spectroscopy) to assess residual impurities .
Q. What methodologies are utilized to study the phase transitions and structural dynamics of this compound using neutron diffraction and synchrotron techniques?
High-resolution neutron powder diffraction at facilities like OPAL (Australia) or ISIS (UK) can capture hydrogen bonding rearrangements during phase transitions. Temperature-dependent studies (e.g., 135 K to 295 K) reveal changes in ammonium ion orientation and ReO₄⁻ lattice distortions. Complementary synchrotron X-ray absorption spectroscopy (XAS) probes local Re coordination environments, while DFT calculations provide mechanistic insights into transition energetics .
Methodological Notes
- Data Contradiction Analysis : Cross-validate findings using multiple techniques (e.g., XRD, neutron scattering, computational modeling) to resolve discrepancies.
- Experimental Design : For thermal studies, ensure precise temperature calibration and inert gas purging to avoid oxidative side reactions.
- Reproducibility : Document synthesis conditions (e.g., precursor purity, reaction time) and characterization parameters (e.g., XRD scan rates, detector sensitivity) in detail .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
